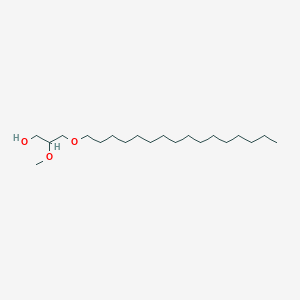

1-O-Hexadecyl-2-O-methyl-rac-glycerol

Descripción general

Descripción

Hexadecil Metil Glicerol es un diacilglicerol sintético con una cadena hexadecil en la posición sn-1 y un grupo metil en la posición sn-2. Es conocido por su capacidad para inhibir la actividad de la proteína quinasa C en los neutrófilos humanos, lo que previene el estallido respiratorio inducido por ciertos estímulos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Hexadecil Metil Glicerol se puede sintetizar mediante la eterificación de glicerol con alcoholes de cadena larga. El proceso implica el uso de catalizadores ácidos homogéneos para facilitar la reacción. Las condiciones de reacción típicamente incluyen temperaturas elevadas y proporciones molares específicas de glicerol al alcohol .

Métodos de Producción Industrial: En entornos industriales, la producción de Hexadecil Metil Glicerol implica la eterificación directa de glicerol con alcoholes grasos. Este método enfrenta desafíos como la pobre miscibilidad entre los reactivos y la alta viscosidad del glicerol, lo que puede dificultar la transferencia de masa en el medio de reacción . A pesar de estos desafíos, la síntesis se puede optimizar para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hexadecil Metil Glicerol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Se puede reducir para formar derivados de glicerol más simples.

Sustitución: Los grupos hexadecil y metil se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Se emplean típicamente agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la reacción de sustitución deseada.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados de glicerol oxidados, compuestos de glicerol reducidos y éteres de glicerol sustituidos.

Aplicaciones Científicas De Investigación

El Hexadecil Metil Glicerol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar análogos de diacilglicerol.

Biología: El compuesto se utiliza en estudios que involucran la inhibición de la proteína quinasa C y sus efectos en los procesos celulares.

Medicina: La investigación ha explorado sus posibles aplicaciones terapéuticas en la modulación de las respuestas inmunitarias y la inflamación.

Industria: El Hexadecil Metil Glicerol se utiliza en la producción de lípidos especializados y como aditivo en varios procesos industriales

Mecanismo De Acción

El Hexadecil Metil Glicerol ejerce sus efectos inhibiendo la actividad de la proteína quinasa C. Esta inhibición se produce a través del análogo estructural del diacilglicerol, que compite con el diacilglicerol natural para unirse a la proteína quinasa C. La inhibición de la proteína quinasa C previene la activación de las vías de señalización descendentes, lo que lleva a la supresión del estallido respiratorio en los neutrófilos humanos .

Compuestos Similares:

Hexadecil Acetil Glicerol: Un análogo de diacilglicerol que inhibe la activación de la proteína quinasa C.

Éter de Monododecilglicerol: Otro éter de glicerol con rutas sintéticas y aplicaciones similares

Singularidad: El Hexadecil Metil Glicerol es único debido a su configuración estructural específica, que le permite inhibir eficazmente la actividad de la proteína quinasa C. Esta propiedad lo distingue de otros éteres de glicerol y lo convierte en un valioso para la investigación centrada en la señalización celular y la modulación inmunitaria .

Comparación Con Compuestos Similares

Hexadecyl Acetyl Glycerol: An analog of diacylglycerol that inhibits protein kinase C activation.

Glyceryl Monododecyl Ether: Another glycerol ether with similar synthetic routes and applications

Uniqueness: Hexadecyl Methyl Glycerol is unique due to its specific structural configuration, which allows it to effectively inhibit protein kinase C activity. This property distinguishes it from other glycerol ethers and makes it valuable in research focused on cellular signaling and immune modulation .

Propiedades

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one](/img/structure/B54064.png)

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)